molecular formula C17H25BrN2O2 B15145955 tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate CAS No. 887589-93-7

tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate

Cat. No.: B15145955
CAS No.: 887589-93-7
M. Wt: 369.3 g/mol
InChI Key: FGHIWZALXZWNQV-UHFFFAOYSA-N
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Description

tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate (CAS: 887589-86-8) is a tertiary amine derivative featuring a 4-bromophenyl group, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group.

Properties

CAS No.

887589-93-7

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[[2-(4-bromophenyl)ethylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-14(12-20)10-19-9-8-13-4-6-15(18)7-5-13/h4-7,14,19H,8-12H2,1-3H3

InChI Key

FGHIWZALXZWNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNCCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE typically involves the following steps:

    Protection of the amine group: The starting material, 3-azetidine, is protected using tert-butoxycarbonyl (BOC) to form 1-BOC-3-azetidine.

    Formation of the intermediate: The protected azetidine is then reacted with 2-(4-bromo-phenyl)-ethylamine under suitable conditions to form the intermediate product.

    Final product formation: The intermediate is further reacted with formaldehyde to yield the final product, 1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Calculated Physicochemical Properties

Compound Name Molecular Weight LogP TPSA Bioavailability Score
Target Compound ~430 ~3.5 ≥60 Not reported
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 264.16 2.15 38.38 0.55
tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate ~420 ~3.2 65.5 Not reported

Biological Activity

tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate, identified by its CAS number 887579-92-2, is a complex organic compound notable for its unique structural features, including a tert-butyl group, an azetidine ring, and a bromophenyl substituent. With the molecular formula C16H23BrN2O2 and a molecular weight of approximately 355.276 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound's structure is characterized by:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Azetidine ring : Provides a cyclic framework that may influence biological interactions.
  • Bromophenyl substituent : Imparts unique electronic properties and potential for receptor interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity relevant for drug development. Its structural characteristics suggest potential interactions with various biological targets, particularly in pharmacology.

Antimicrobial Properties

Research has pointed towards the compound's utility as a building block for synthesizing compounds with antimicrobial properties. Initial findings suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

There is emerging evidence supporting the compound's anticancer properties. Studies have indicated that derivatives of azetidine compounds can induce apoptosis in cancer cell lines. For instance, molecular docking studies have shown that similar compounds interact with estrogen receptors, suggesting potential applications in breast cancer treatment.

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the azetidine ring plays a crucial role in binding to molecular targets such as enzymes and receptors. The presence of the bromophenyl group may enhance binding affinity and specificity, influencing the compound's overall biological activity.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other azetidine derivatives.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC16H23BrN2O2Tert-butyl, Azetidine, BromophenylAntimicrobial, Anticancer
Similar Compound AC15H21BrN2O2Tert-butyl, AzetidineModerate activity
Similar Compound BC14H18BrN2O2Azetidine onlyLimited activity

Case Studies

  • Study on Anticancer Activity : In vitro studies demonstrated that derivatives of azetidine compounds induced apoptosis in MCF-7 breast cancer cells through p53 activation and caspase-3 cleavage .
  • Antimicrobial Activity Assessment : A series of tests on bacterial strains revealed that certain derivatives showed promising antimicrobial effects, warranting further investigation into their mechanisms and potential therapeutic applications.

Future Directions

Ongoing research is essential to elucidate the detailed interactions of this compound with biological systems. Detailed interaction studies will provide insights into its mechanism of action and therapeutic potential.

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